molecular formula C18H18ClNO2 B1359592 3-Chloro-3'-morpholinomethyl benzophenone CAS No. 898765-41-8

3-Chloro-3'-morpholinomethyl benzophenone

Cat. No.: B1359592
CAS No.: 898765-41-8
M. Wt: 315.8 g/mol
InChI Key: QXESBVLPBUKASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-3’-morpholinomethyl benzophenone is an organic compound with the molecular formula C18H18ClNO2 and a molecular weight of 315.79 g/mol It is characterized by the presence of a benzophenone core substituted with a chloro group and a morpholinomethyl group

Chemical Reactions Analysis

3-Chloro-3’-morpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Chloro-3’-morpholinomethyl benzophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-3’-morpholinomethyl benzophenone involves its interaction with molecular targets such as enzymes and receptors. The chloro and morpholinomethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved often include inhibition or activation of specific enzymes, leading to desired biochemical effects .

Comparison with Similar Compounds

3-Chloro-3’-morpholinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

  • 3-Chloro-4’-morpholinomethyl benzophenone
  • 3-Chloro-3’-piperidinomethyl benzophenone

These compounds share similar structural features but differ in the substituents attached to the benzophenone core. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its applications .

Properties

IUPAC Name

(3-chlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXESBVLPBUKASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643082
Record name (3-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-41-8
Record name (3-Chlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.